N-(4-acetamidophenyl)furan-2-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
N-(4-acetamidophenyl)furan-2-carboxamide, also known as Maybridge3_002769 or N-[4-(acetylamino)phenyl]-2-furamide, is a furan derivative . Furan derivatives have been recognized for their wide range of biological and pharmacological properties . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives are known for their wide range of therapeutic advantages .
Biochemical Analysis
Biochemical Properties
N-(4-acetamidophenyl)furan-2-carboxamide has been identified as a novel orally available diuretic that targets urea transporters . It interacts with urea transporters (UTs), specifically UT-B and UT-A1 . The compound shows a stronger inhibitory effect on UT-B and a much higher inhibition rate on UT-A1 compared to other compounds .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a diuretic. It influences cell function by interacting with UTs, leading to urea-selective urinary concentrating defects with relative salt sparing .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with UTs. By inhibiting UTs, it disrupts the normal function of these transporters, leading to changes in urea concentration and salt balance within the cells .
Temporal Effects in Laboratory Settings
It has been observed that the compound has improved metabolic stability both in vitro and in vivo compared to other compounds .
Dosage Effects in Animal Models
In animal models, this compound has shown significant enhancement of diuretic activities. The bioavailability of the compound was found to be 15.18%, which was three times higher than that of other compounds, thereby resulting in significant enhancement of the diuretic activities in rats and mice .
Metabolic Pathways
It is known that the compound interacts with UTs, which play a crucial role in the urea cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its interactions with UTs .
Subcellular Localization
Given its interactions with UTs, it is likely that the compound is localized in areas where these transporters are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)furan-2-carboxamide typically involves the reaction of 4-acetamidophenylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired product.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl-furan derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of an acetamido group.
N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide: Contains a benzodiazole ring instead of an acetamidophenyl group.
Uniqueness
N-(4-acetamidophenyl)furan-2-carboxamide is unique due to its specific combination of a furan ring and an acetamidophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)14-10-4-6-11(7-5-10)15-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZVZDSHBIUMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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